N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide
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Overview
Description
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C14H15NOS . It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- typically involves the reaction of thiophene-2-carboxylic acid with N-ethyl-N-(3-methylphenyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-carboxamide derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Thiophene-2-carboxamide, N,N-bis(2-ethylhexyl)-:
Uniqueness
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NOS |
---|---|
Molecular Weight |
245.34g/mol |
IUPAC Name |
N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NOS/c1-3-15(12-7-4-6-11(2)10-12)14(16)13-8-5-9-17-13/h4-10H,3H2,1-2H3 |
InChI Key |
YFJNAIMKFSZOKA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2 |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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